2-Chloro-5,6-dimethoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,6-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(12)13-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMJISROCJIBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Chloro 5,6 Dimethoxyquinoline and Analogs
Electrophilic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.commsu.edu In the quinoline ring system, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing effect of the nitrogen atom.
For 2-chloro-5,6-dimethoxyquinoline, the reactivity towards electrophiles is further modulated by the substituents. The two methoxy (B1213986) groups (-OCH₃) at positions 5 and 6 are strong activating groups and are ortho-, para-directing. This significantly enhances the electron density of the benzene part of the quinoline, making it more reactive towards electrophiles than unsubstituted benzene. The primary sites for electrophilic attack would be the positions ortho and para to the methoxy groups, which are positions 7 and 8. The chlorine atom at the 2-position is a deactivating group but also directs incoming electrophiles to the ortho and para positions. However, its influence is on the deactivated pyridine ring and is less significant compared to the powerful activating effect of the two methoxy groups on the benzene ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu The specific electrophile for each reaction is generated using catalysts, such as an acid catalyst, to make it reactive enough to be attacked by the aromatic ring. masterorganicchemistry.com
| Reaction Type | Typical Reagents | Generated Electrophile (E+) | Predicted Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 7 and/or 8 |
| Halogenation | Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃) | Cl⁺ or Br⁺ | 7 and/or 8 |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 7 and/or 8 |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | RCO⁺ | 7 and/or 8 |
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring of the quinoline system, particularly with an electron-withdrawing substituent like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is pronounced at positions 2 and 4, which are activated by the ring nitrogen.
The chlorine atom at the 2-position of this compound is readily displaced by a variety of nucleophiles. This reaction is a cornerstone of the synthetic utility of 2-chloroquinolines, allowing for the introduction of diverse functional groups. Studies on analogous 2-chloroquinolines and related heterocycles like 2,4-dichloroquinazolines consistently show high reactivity at the position equivalent to C2 of the quinoline. nih.gov
The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity of the ring.
A wide range of nucleophiles can be employed in this transformation:
Nitrogen Nucleophiles : Primary and secondary amines (aliphatic and aromatic), hydrazines, and azide (B81097) ions react to form the corresponding amino-, hydrazino-, and azido-quinolines. mdpi.com For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) can be used to synthesize 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net
Oxygen Nucleophiles : Alkoxides and hydroxides can displace the chlorine to yield alkoxyquinolines or quinolones.
Sulfur Nucleophiles : Thiolates and thiourea (B124793) are used to introduce sulfur-containing moieties. mdpi.com
The reactivity in these SNAr reactions can be influenced by solvent polarity and the nature of the nucleophile. nih.gov
| Nucleophile | Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 2-Aminoquinoline (B145021) derivative |
| Hydrazine | N₂H₄ | 2-Hydrazinoquinoline derivative |
| Azide | NaN₃ | 2-Azidoquinoline derivative |
| Alkoxide | R-O⁻ | 2-Alkoxyquinoline derivative |
| Thiolate | R-S⁻ | 2-Alkylthioquinoline derivative |
Oxidation and Reduction Reactions of the Quinoline System
The quinoline ring system can undergo both oxidation and reduction, although the conditions required can be harsh and may affect the substituents. The benzene ring is more susceptible to oxidation, while the pyridine ring is more easily reduced.
A sophisticated method for the selective oxidation of the quinoline ring involves enzymatic catalysis. Arene oxides are important intermediates in the metabolism of aromatic compounds by mammalian cytochrome P450 monooxygenases. nih.gov While chemical synthesis of these oxides is challenging due to their instability, chemoenzymatic approaches provide a powerful alternative. nih.govrsc.orgrsc.org
Research on 2-chloroquinoline (B121035) has demonstrated that whole-cell biotransformations using the bacterium Pseudomonas putida UV4 can produce stable cis-dihydrodiol metabolites in multigram quantities. nih.gov These enantiopure cis-dihydrodiols are valuable precursors for the synthesis of quinoline arene oxides. nih.gov The enzymatic process, catalyzed by toluene (B28343) dioxygenase (TDO), involves the cis-dihydroxylation of the electron-deficient pyridyl ring to form transient cis-dihydrodiol intermediates. nih.gov These stable metabolites can then be chemically converted into the corresponding enantiopure arene oxide derivatives, providing access to compounds that are potential mammalian metabolites. nih.gov
This chemoenzymatic strategy offers a mild and highly selective route to oxidized quinoline derivatives that are otherwise difficult to obtain. nih.govnorthumbria.ac.uk
Cyclization Reactions and Formation of Fused Heterocycles
This compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the transformation of a substituent, typically at the 3-position, which then undergoes cyclization with the chloro group at the 2-position or the nitrogen at the 1-position.
The synthesis of pyrano[2,3-b]quinolines, a class of compounds with interesting biological activities, often starts from 2-chloro-3-formylquinoline derivatives. researchgate.netsemanticscholar.orgnih.govsemanticscholar.org While the direct synthesis from this compound requires the prior introduction of a formyl group at the 3-position, the general synthetic route is well-established.
A common method involves the condensation of a 2-chloro-3-formylquinoline with a C-H acidic compound. For example, treatment with sodium acetate (B1210297) and acetic anhydride (B1165640) can lead to the formation of a 2-oxo-pyrano[2,3-b]quinoline derivative. nih.gov Another approach is a three-component reaction between a 2-chloroquinoline-3-carbaldehyde (B1585622), malononitrile, and a 1,3-dicarbonyl compound, which can efficiently produce functionalized pyrano[2,3-b]quinolines. researchgate.net
Derivatization at Methoxy and Chloro Positions
The chemical landscape of this compound is characterized by two primary reactive centers: the chloro substituent at the C2 position and the methoxy groups at the C5 and C6 positions. These functionalities allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of novel derivatives. The reactivity at each of these positions can be selectively targeted to yield compounds with tailored electronic and steric properties.
Nucleophilic Substitution at the 2-Chloro Position
The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the introduction of various functional groups, significantly expanding the chemical space accessible from this scaffold.
A common and well-established derivatization involves the reaction of 2-chloroquinolines with amines to furnish 2-aminoquinoline derivatives. For instance, the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has been achieved by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with appropriate aniline (B41778) derivatives in isopropanol (B130326) . This highlights the enhanced reactivity of the C4 chloro group over the C2 chloro group in that particular system, a principle that can be extrapolated to the reactivity of this compound with various nucleophiles.
The reaction conditions for these substitutions can be modulated to achieve desired outcomes. For example, heating 2-chloroquinolines with amines in solvents like ethanol (B145695) or utilizing microwave irradiation can lead to the formation of the corresponding 2-aminoquinolines in good yields researchgate.net. The use of a base, such as potassium carbonate, is often employed to neutralize the hydrogen chloride generated during the reaction.
Furthermore, the chloro group can be displaced by oxygen nucleophiles. The synthesis of 2-alkoxyquinolines can be accomplished through the reaction of 2-chloroquinolines with sodium alkoxides in the corresponding alcohol, often requiring heating under reflux nih.gov. More contemporary methods employ microwave irradiation in polar solvents like N-methylpyrrolidone (NMP) to shorten reaction times nih.gov.
Thioether derivatives can also be prepared. For example, 4-chloro-8-methylquinoline-2(1H)-one has been shown to react with thiourea in boiling ethanol to yield the corresponding thione mdpi.com. This type of transformation is applicable to this compound to introduce a sulfur-containing moiety.
The following table summarizes representative nucleophilic substitution reactions at the 2-chloro position of quinoline analogs.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Amines | R-NH₂, heat, solvent (e.g., ethanol) | 2-Aminoquinolines | researchgate.net |
| Anilines | Ar-NH₂, isopropanol, reflux | 2-(Arylamino)quinolines | |
| Alkoxides | NaOR, ROH, reflux | 2-Alkoxyquinolines | nih.gov |
| Thiourea | (NH₂)₂CS, ethanol, reflux | 2-Quinolinethiones | mdpi.com |
Transformations of the Methoxy Groups
The methoxy groups at the C5 and C6 positions of the quinoline ring offer another avenue for derivatization, primarily through ether cleavage reactions. This process typically involves the use of strong acids to convert the methoxy groups into hydroxyl groups, which can then be further functionalized.
Ether cleavage is a standard method in organic synthesis to deprotect methoxy-substituted aromatic compounds wikipedia.orgmasterorganicchemistry.com. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed for this purpose masterorganicchemistry.commasterorganicchemistry.com. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group, leading to the formation of a phenol (B47542) and a methyl halide.
In the context of poly-methoxylated compounds, achieving selective cleavage of one methoxy group over another can be challenging and is often dependent on the specific reaction conditions and the electronic environment of each methoxy group. For instance, in a study on 2,6-dimethoxyphenol, selective cleavage of one methoxy group was achieved during a Friedel-Crafts acylation reaction at elevated temperatures nih.gov. This suggests that under certain conditions, differentiation between the C5 and C6 methoxy groups of this compound might be possible.
Once the hydroxyl groups are unmasked, they can serve as handles for a variety of subsequent reactions, including esterification, etherification, and conversion to sulfonate esters, thereby allowing for the introduction of a wide range of functionalities.
Fungal peroxygenases have also been shown to be capable of cleaving alkyl aryl ethers, yielding phenols and aldehydes nih.gov. This enzymatic approach offers a milder alternative to harsh acidic conditions and may provide a higher degree of selectivity.
The table below outlines the primary transformation of the methoxy groups.
| Reaction | Reagent/Conditions | Product Type | Reference |
| Ether Cleavage | Strong acid (e.g., HBr, HI), heat | Hydroxyquinolines (Phenols) | wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com |
| Enzymatic Cleavage | Fungal Peroxygenase, H₂O₂ | Hydroxyquinolines (Phenols) | nih.gov |
Structure Activity Relationship Sar Studies of Substituted Quinolines
Influence of Substituent Position and Nature on Biological Activities (In Vitro)
The nature and placement of substituents on the quinoline (B57606) ring are determinant factors for the compound's biological activity. Extensive research has demonstrated that even minor structural changes can lead to substantial differences in efficacy and selectivity.
The introduction of halogen atoms, particularly chlorine, into the quinoline structure is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can significantly impact a compound's potency against various diseases. For instance, the presence of a halogen atom in the quinoline molecule has been shown to enhance its antimalarial activity. orientjchem.orgorientjchem.org Similarly, in the context of anticancer agents, halogenation can improve efficacy. The presence of a halogen group in the side chain of a quinoline derivative may increase its lipophilicity and cellular uptake, contributing to improved anticancer activity. orientjchem.org
In antifungal research, the position of the chlorine atom is crucial. For example, studies on 3-quinolinyl-4-chromenones revealed that compounds with a chlorine atom at the C6 position of the quinoline ring, such as compound 11 (R2 = 6-Cl), displayed good antifungal activity against C. orbiculare. nwafu.edu.cn This highlights that the specific location of the halogen substituent directly influences the biological action spectrum.
Table 1: Antifungal Activity of Halogenated Quinoline Derivatives
| Compound ID | R2 Substituent | Target Fungi | Inhibition Rate (%) | Source |
|---|---|---|---|---|
| 6 | 5-Cl | C. orbiculare | 72.22 | nwafu.edu.cn |
| 11 | 6-Cl | C. orbiculare | 76.77 | nwafu.edu.cn |
Methoxy (B1213986) (-OCH3) groups are key functional groups that significantly influence the pharmacological properties of quinoline derivatives. Their presence and position on the quinoline ring can enhance binding to biological targets, modulate lipophilicity, and ultimately improve therapeutic potential. ontosight.ai For example, SAR studies have shown that a methoxy group at the C7 position of the quinoline ring can enhance a compound's antitumor activity. orientjchem.org
In the development of antifungal agents, methoxy groups have been identified as a critical factor for bioactivity. nwafu.edu.cn A comparative study of various substituted 3-quinolinyl-4-chromenones demonstrated that compounds bearing methoxy groups generally exhibited superior fungicidal activities compared to those with other substituents like fluorine. nwafu.edu.cn Specifically, compounds with a methoxy group at the C5 or C6 position of the quinoline ring showed the highest antifungal activities against S. sclerotiorum, V. mali, and B. cinerea. nwafu.edu.cn The electron-donating effect of the methoxy group is thought to contribute to this enhanced bioactivity. nwafu.edu.cn
The positioning of methoxy groups also affects their interaction with protein targets. Methoxy groups at the C6 and C7 positions, for instance, may engage in π-π stacking interactions with aromatic amino acids in protein targets, thereby increasing binding affinity. ontosight.ai They can also participate in hydrogen bonding and influence the compound's ability to cross cell membranes. ontosight.ai
Table 2: Influence of Methoxy Group Position on Antifungal Activity
| Compound ID | R2 Substituent | EC50 (mg/L) vs S. sclerotiorum | EC50 (mg/L) vs V. mali | EC50 (mg/L) vs B. cinerea | Source |
|---|---|---|---|---|---|
| 8 | 5-OCH3 | 3.79 | - | - | nwafu.edu.cn |
| 13 | 6-OCH3 | 3.65 | 2.61 | 2.32 | nwafu.edu.cn |
| 15 | 7-OCH3 | - | - | - | nwafu.edu.cn |
| 16 | 8-OCH3 | - | - | - | nwafu.edu.cn |
| 17 | 3-OCH3 | - | - | - | nwafu.edu.cn |
Note: "-" indicates data not specified in the source for that particular assay.
Beyond halogens and methoxy groups, other substituents also play a significant role in defining the biological activity of quinolines.
Nitrile Group: The cyano (nitrile) group is a versatile substituent. For instance, a 3-cyanoquinoline scaffold has been used as a basis for developing potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R), where a 6-phenyl and 7-methyl substituent were found to be important for high potency. orientjchem.org The synthesis of derivatives like 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanoacrylonitrile highlights the use of the nitrile group as a reactive handle for further molecular elaboration. tandfonline.com
Carboxylate Group: The carboxylic acid group is crucial for the activity of certain quinoline-based inhibitors. In the case of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the carboxylate of the quinoline core forms essential interactions, such as a salt bridge with arginine residues and potential hydrogen bonds, which are vital for binding. nih.gov A series of 4-quinoline carboxylic acid derivatives have been investigated for their antiviral activity, demonstrating the importance of this functional group. nih.govacs.org
Phenyl Group: The introduction of phenyl rings can lead to potent bioactive compounds. For example, 6,8-diphenylquinoline demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Furthermore, a structure-based design approach led to the development of phenyl acetic acid-substituted quinolines as novel liver X receptor (LXR) agonists for potential use in treating atherosclerosis. nih.gov
SAR Insights from Related Dimethoxyquinoline Compounds
The study of structurally related dimethoxyquinoline compounds provides valuable context for understanding the SAR of 2-Chloro-5,6-dimethoxyquinoline.
The 4-chloro-6,7-dimethoxyquinoline (B44214) scaffold is a versatile building block for various therapeutic agents. Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline, which are structurally similar, are known to be potent and selective α1-adrenoceptor antagonists. acs.org The 6,7-dimethoxyquinazoline (B1622564) nucleus is considered a bioisosteric replacement for noradrenaline. acs.org
Furthermore, N-(2-(substituted)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives have been synthesized and evaluated as c-Met inhibitors. nih.gov In this series, the 6,7-dimethoxyquinoline (B1600373) core was kept constant while various substituted anilines were introduced at the C4 position. SAR studies revealed that substitutions on the terminal phenyl ring significantly influenced the inhibitory activity. For instance, halogen substitutions such as chlorine and bromine at the para-position of the phenyl ring (compounds 12f and 12g ) were well-tolerated. nih.gov
Table 3: c-Met Inhibitory Activity of 4-Anilino-6,7-dimethoxyquinoline Derivatives
| Compound ID | R Substituent on Phenyl Ring | c-Met IC50 (μM) | Source |
|---|---|---|---|
| 12f | 4-Cl | 0.045 | nih.gov |
| 12g | 4-Br | 0.041 | nih.gov |
| 12i | 3-I | 0.049 | nih.gov |
| 12q | 2,6-diCl | >10 | nih.gov |
The 2-Chloro-5,8-dimethoxyquinoline core has served as a starting point for the synthesis of novel anticancer agents. tandfonline.com For example, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316) was used to create a series of quinoline-thiazolobenzimidazolone hybrids. tandfonline.com The resulting compound, 2-(2-chloro-5,8-dimethoxyquinolin-3-yl)benzo[d]imidazo[2,1-b]thiazol-3(2H)-one (17 ), was evaluated for its anticancer properties. tandfonline.com
In a related context, studies on 5,8-quinolinedione (B78156) derivatives, which share a similar substitution pattern, have shown that the biological properties are highly dependent on the substituents at the C2, C6, and C7 positions. mdpi.com For instance, the presence of a methyl group at the C2 position of the 5,8-quinolinedione moiety was found to influence its interaction with the NQO1 enzyme, suggesting that even small alkyl groups at this position can significantly alter biological activity. mdpi.com
Importance of Substitution Pattern on Biological Potency
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The interplay between different functional groups can dictate the molecule's interaction with biological targets, its pharmacokinetic properties, and ultimately its therapeutic efficacy. This section will explore the structure-activity relationships (SAR) of substituted quinolines, with a particular focus on the contributions of chloro and methoxy groups, drawing parallels to the specific compound this compound.
Influence of the Chloro Substituent at Position 2
The presence of a chlorine atom at the 2-position of the quinoline nucleus is a common feature in many biologically active derivatives. This substitution can profoundly impact the compound's reactivity and biological profile. For instance, the 2-chloro group serves as a versatile synthetic handle, allowing for further modifications and the introduction of various pharmacophores through nucleophilic substitution reactions.
Research has shown that the 2-chloro substituent can contribute to the cytotoxic effects of quinoline derivatives against various cancer cell lines. In a study on 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives, compounds bearing a chloro group on the quinoline moiety displayed notable cytotoxic efficacy. For example, a derivative with a 6-Cl substitution in the 3-quinolinyl moiety, showed selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line. nih.gov Another compound with a 6-bromo substitution in the benzo ring of the 3-quinolinyl moiety had the highest cytotoxic efficacy in HCT-115 cells, with an IC50 value of 41.3 μM. nih.gov This suggests that halogenation of the quinoline ring is a key factor for anticancer activity.
Furthermore, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have been utilized as precursors for the synthesis of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. researchgate.net The transformation of the 2-chloro group in these scaffolds is a critical step in generating molecular diversity and enhancing biological potency.
Role of Methoxy Groups at Positions 5 and 6
Methoxy groups are known to modulate the electronic and pharmacokinetic properties of drug molecules. Their presence on the quinoline ring, particularly at positions 5, 6, 7, and 8, has been shown to be crucial for various biological activities. Electron-donating methoxy groups can enhance properties like solubility and the ability to form π-π stacking interactions with aromatic residues in enzymes.
Studies on 5,6,7-trimethoxy quinolines have demonstrated their potential as anticancer agents and tubulin polymerization inhibitors. nih.gov The position of these methoxy groups is critical for their cytotoxic effect. For instance, in a series of N-aryl-trimethoxy quinolin-4-amines, the cytotoxicity increased with the increasing lipophilicity of the substitution at the 4-position of the N-phenyl group. nih.gov
In the context of antibacterial activity, quinoline derivatives with dimethoxy substitutions have also shown promise. A series of facilely accessible quinoline derivatives with 6,7-dimethoxy substitutions displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, particularly C. difficile. nih.gov This highlights the importance of the methoxy substitution pattern in tuning the biological activity spectrum of quinoline compounds.
The following table summarizes the biological activities of some substituted quinoline derivatives, illustrating the impact of different substitution patterns.
| Compound Name | Substitution Pattern | Biological Activity | Reference |
| 3-((2-chloro-6-bromoquinolin-3-yl)methylene)indolin-2-one | 2-chloro, 6-bromo | Cytotoxic against HCT-115 cells (IC50 = 41.3 μM) | nih.gov |
| 3-((2-chloro-6-chloroquinolin-3-yl)methylene)indolin-2-one | 2-chloro, 6-chloro | Selective and potent cytotoxic efficacy in A2780 ovarian cancer cells | nih.gov |
| 6,7-dimethoxyquinoline derivatives | 6,7-dimethoxy | Potent antibacterial activity against C. difficile | nih.gov |
| N-(4-phenoxyphenyl)-5,6,7-trimethoxyquinolin-4-amine | 5,6,7-trimethoxy, 4-phenoxy | Potent antiproliferative activity against resistant cancer cells | nih.gov |
| N-(4-benzoylphenyl)-5,6,7-trimethoxyquinolin-4-amine | 5,6,7-trimethoxy, 4-benzoyl | Potent antiproliferative activity against resistant cancer cells | nih.gov |
While direct SAR studies on this compound are limited in the reviewed literature, the collective findings for related substituted quinolines strongly suggest that the combination of a 2-chloro group and 5,6-dimethoxy substituents would likely result in significant biological activity. The chloro group provides a reactive site and contributes to cytotoxicity, while the dimethoxy groups can enhance pharmacokinetic properties and interactions with biological targets. Further research is warranted to elucidate the specific biological profile of this compound and to fully understand the synergistic effects of this particular substitution pattern.
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
While specific molecular docking studies detailing the ligand-protein interactions and binding energies for 2-Chloro-5,6-dimethoxyquinoline were not found in the reviewed literature, research on analogous structures provides a framework for its potential interactions. For instance, computational studies on other 2-chloroquinoline (B121035) derivatives, such as 2-chloroquinoline-3-carboxaldehyde, have been performed to understand their biological functions by analyzing binding energy and hydrogen bond interactions with protein targets bohrium.com. Similarly, docking studies on 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines have been used to investigate their potential as antibacterial and antitubercular agents researchgate.net. These studies typically reveal key interactions with amino acid residues in the active sites of target proteins. For a hypothetical interaction, one might expect the quinoline (B57606) nitrogen to act as a hydrogen bond acceptor, while the chloro- and dimethoxy- substituents would influence hydrophobic and steric interactions within the binding pocket.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry and electronic properties of molecules.
Specific DFT studies providing the optimized chemical structure of this compound were not identified. However, the methodology is well-established for related compounds. For example, DFT calculations using the B3LYP/6-311+G(d,p) basis set have been employed to optimize the geometry of coumarin-benzimidazole derivatives linked to other heterocyclic systems bohrium.com. Such calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule. This optimized structure is the foundation for further analysis of the molecule's properties and reactivity.
The analysis of electronic properties through DFT provides critical information about a molecule's reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Specific QSAR models developed using this compound were not found in the surveyed literature. However, the development of QSAR models is a common practice for large series of quinoline derivatives to predict their activity against various biological targets, such as in tuberculosis or other infectious diseases researchgate.net. These models are built by calculating a range of molecular descriptors (e.g., physicochemical, steric, electronic) for a set of compounds and then using statistical methods to correlate these descriptors with their measured biological activity. The predictive power of a QSAR model is rigorously tested through internal and external validation techniques. The inclusion of this compound in a future QSAR study could help elucidate the specific contribution of its chloro and dimethoxy substituents to a particular biological activity.
Correlation of Molecular Descriptors with Biological Activities (In Vitro)
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these properties, known as molecular descriptors, and the observed biological activity. In the context of quinoline derivatives, 3D-QSAR models are particularly powerful. mdpi.com
These models analyze a series of related compounds, such as various substituted quinolines, to understand how specific structural features influence their in-vitro activity, for example, as anticancer agents. mdpi.comresearchgate.net The process involves aligning the molecules and calculating steric and electrostatic fields around them. These fields are then used as descriptors in a statistical method, often Partial Least Squares (PLS) regression, to build a predictive model. mdpi.com
Key molecular descriptors that are often correlated with the biological activities of quinoline derivatives include:
Steric Descriptors: Related to the size and shape of the molecule. Contour maps generated from these models can indicate regions where bulky substituents may enhance or diminish activity.
Electrostatic Descriptors: Pertaining to the distribution of charge in the molecule. These can highlight areas where electronegative or electropositive groups are favorable for interaction with a biological target. researchgate.net
Hydrophobic Descriptors: Relating to the molecule's affinity for nonpolar environments.
Hydrogen Bond Donor/Acceptor Fields: Identifying regions that can participate in hydrogen bonding, a critical interaction in many biological systems. researchgate.net
The robustness and predictive power of a QSAR model are evaluated using statistical metrics. A high correlation coefficient (R²) for the training set of compounds indicates a good fit of the model to the data, while a high cross-validated correlation coefficient (Q²) and a high predictive R² for an external test set confirm the model's ability to predict the activity of new compounds. mdpi.com For instance, a 3D-QSAR model for a set of quinoline derivatives showed strong statistical precision with an R²_Train of 0.931, a Q²_cv of 0.625, and an R²_Test of 0.875, validating its predictive capability. mdpi.com
| Descriptor Type | Influence on Biological Activity | Example Application in Quinoline Research |
| Steric Fields | Determines how the molecule's shape fits into a target's active site. | Identifying that a bulky group at a specific position on the quinoline ring increases anti-gastric cancer activity. mdpi.com |
| Electrostatic Fields | Governs charge-based interactions with the biological target. | Showing that an electron-withdrawing group at position 6 enhances antiproliferative potential against certain cancer cell lines. researchgate.net |
| Hydrophobic Fields | Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. | Used in Comparative Molecular Similarity Indices Analysis (CoMSIA) models to refine quinoline derivatives as antitumor agents. researchgate.net |
| Hydrogen Bond Fields | Crucial for specific binding interactions with amino acid residues in a target protein. | Identifying key hydrogen bond donor and acceptor sites that are critical for inhibitory activity against breast cancer targets. researchgate.net |
Predictive Modeling for Novel Derivatives
A validated QSAR model serves as a powerful tool for predictive modeling. Instead of relying solely on traditional trial-and-error synthesis, chemists can use these models to design and prioritize novel derivatives of a core scaffold like this compound with a higher probability of success.
The process typically involves analyzing the graphical output of the QSAR model, known as contour maps. These maps visualize the regions in 3D space around the molecule where specific properties are predicted to enhance or decrease biological activity:
Favorable Regions: For example, a green-colored contour in a steric map might indicate that adding a larger chemical group at that position would likely increase activity.
Unfavorable Regions: A yellow-colored contour might suggest that bulky substituents in that area are detrimental.
Electrostatic Contours: Blue contours could show where electropositive groups are desired, while red contours indicate a preference for electronegative groups.
Based on these insights, researchers can rationally design new molecules. For example, if a model indicates that an electronegative group is favored at a certain position on the quinoline ring, a derivative could be designed by substituting a hydrogen atom with a fluorine or chlorine atom. researchgate.net The biological activity of these newly designed virtual compounds can then be predicted using the established QSAR model. mdpi.com This in-silico screening allows for the selection of only the most promising candidates for actual chemical synthesis and in-vitro testing, saving significant time and resources. mdpi.com
Chemoinformatic Approaches in Quinoline Research
Chemoinformatics is a broad discipline that uses computational methods to analyze and model chemical and biological data. In quinoline research, it plays a crucial role in transforming raw data into actionable knowledge for drug discovery and materials science. researchgate.net This data-driven approach encompasses a range of techniques, from QSAR to more complex machine learning and artificial intelligence methods. researchgate.netcam.ac.uk
The application of chemoinformatics in this area involves several key stages:
Data Curation: Collecting and organizing data on quinoline compounds, including their chemical structures and associated biological activities or physical properties from various literature and database sources.
Descriptor Calculation: Using software to calculate a wide array of molecular descriptors for each compound in the dataset. researchgate.net
Model Building: Employing statistical and machine learning algorithms to build predictive models. This can range from linear regression for QSAR to more complex nonlinear models like neural networks or support vector machines. researchgate.net
Validation and Application: Rigorously validating the models to ensure their predictive accuracy before using them to screen virtual libraries or design new molecules. mdpi.com
These approaches have been applied to predict various properties of quinolines, including their potential as anticancer agents, antimalarials, and even corrosion inhibitors. mdpi.comresearchgate.netnih.gov
Data-Driven Design of Novel Molecules
Data-driven design is the practical culmination of chemoinformatic studies. It leverages the predictive models built from existing data to intelligently create new molecules with desired properties. This represents a shift from intuition-based design to a more quantitative, evidence-based process. researchgate.net
A key technique in data-driven design is ligand-based virtual screening . If the structure of the biological target is unknown, a model can be built based on a set of molecules (ligands) that are known to be active. This model, often a 3D-QSAR or pharmacophore model, defines the key structural features required for activity. Large virtual libraries of compounds can then be computationally screened to find other molecules that fit the model. mdpi.com
When the target structure is known, molecular docking and molecular dynamics simulations are often employed.
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, estimating the binding affinity. Novel quinoline derivatives designed based on QSAR models can be docked into the active site of a target protein, such as a kinase, to further investigate their potential interactions and binding modes. mdpi.comresearchgate.net
By combining these computational approaches, researchers can design novel derivatives of scaffolds like this compound, predict their biological activity, assess their drug-like properties, and investigate their binding mechanisms, all before committing to chemical synthesis. mdpi.com This integrated, data-driven workflow is fundamental to modern molecular design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
